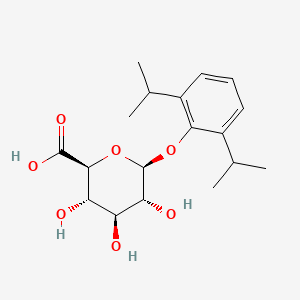
Propofol-Glucuronid
Übersicht
Beschreibung
- Propofol-β-D-Glucuronid (CAS-Nr. 114991-26-3) ist eine Verbindung, die durch Glucuronidierung von Propofol durch Uridindiphosphat-Glucuronosyltransferasen gebildet wird.
- Propofol selbst ist ein weit verbreitetes kurzwirksames intravenöses Anästhetikum, das allgemein unter seinem Markennamen Diprivan bekannt ist.
- Der Glucuronidierungsprozess beinhaltet die Addition einer Glucuronsäureeinheit an Propofol, was zur Bildung von Propofol-β-D-Glucuronid führt .
Herstellungsmethoden
- Propofol-β-D-Glucuronid wird hauptsächlich als Metabolit in vivo während des Propofol-Stoffwechsels produziert.
- Synthetische Wege zur direkten Herstellung von Propofol-β-D-Glucuronid werden nicht häufig berichtet, da es hauptsächlich durch enzymatische Prozesse in der Leber gebildet wird.
- Industrielle Produktionsmethoden, die speziell auf diesen Metaboliten abzielen, sind aufgrund seiner physiologischen Herkunft nicht etabliert.
Wissenschaftliche Forschungsanwendungen
- Propofol-β-D-Glucuronid hat nur begrenzte direkte Forschungsanwendungen, aber seine Anwesenheit dient als Biomarker für den Propofol-Stoffwechsel.
- Klinisch kann es für diagnostische Zwecke verwendet werden, um Krebspatienten des Dick- und Mastdarms von gesunden Personen zu unterscheiden .
- seine breiteren Anwendungen in Chemie, Biologie und Medizin werden nicht umfassend untersucht.
Wirkmechanismus
- Propofol übt seine anästhetische Wirkung hauptsächlich aus, indem es die inhibitorische Neurotransmission durch Potenzierung von Gamma-Aminobuttersäure (GABA)-Rezeptoren verstärkt.
- Propofol-β-D-Glucuronid selbst trägt nicht direkt zur Anästhesie bei; vielmehr spiegelt es den metabolischen Abbau von Propofol wider.
- Die molekularen Zielstrukturen und Wege, die an seiner Bildung beteiligt sind, stehen in Zusammenhang mit der UGT-vermittelten Glucuronidierung.
Wirkmechanismus
Target of Action
Propofol Glucuronide is a metabolite of the intravenous anesthetic propofol . The primary target of Propofol Glucuronide is the brain’s GABA-mediated chloride channels . It works by potentiating the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA A receptor .
Mode of Action
It is believed to increase the inhibitory effects of neurotransmitters and decrease gaba dissociation from gaba receptors in the brain . This interaction with its targets leads to the potentiation of the inhibitory neurotransmitter GABA, resulting in sedation and general anesthesia .
Biochemical Pathways
Propofol Glucuronide is a result of the glucuronidation process of propofol in the liver . The UGT1A9 gene, found on chromosome 2q37, codes for enzymes that glucuronidate propofol . This gene is primarily expressed in the liver but is also present in extrahepatic tissues such as the kidney, small intestine, colon, and reproductive organs .
Pharmacokinetics
Propofol is rapidly and extensively metabolized, with less than 1% excreted unchanged . The majority of propofol (70%) is conjugated to propofol glucuronide by uridine 5′-diphosphate (UDP) glucuronosyltransferase . Approximately 29% of propofol is hydroxylated to 2,6-diisopropyl-1,4-quinol . After intravenous administration, propofol is extensively bound to the plasma proteins (predominantly albumin) and erythrocytes .
Result of Action
The result of the action of Propofol Glucuronide is the induction and maintenance of sedation and general anesthesia . It is used for procedural sedation, monitored anesthesia care, or as an induction agent for general anesthesia . The main adverse effects are disturbances in cardiopulmonary physiology .
Action Environment
The action of Propofol Glucuronide can be influenced by genetic variations. For instance, patients who are heterozygous for the UGT1A9-1887T/G polymorphism required a statistically significantly higher induction dose of propofol compared to those with other variations . Additionally, greater propofol clearance was observed in individuals with the UGT1A9-133T/C variation, with heterozygotes exhibiting higher clearance rates than others . These genetic variations can significantly impact propofol metabolism and consequently the action of Propofol Glucuronide .
Biochemische Analyse
Biochemical Properties
Propofol Glucuronide is thought to exert its effects on the brain’s GABA-mediated chloride channels . It may work by increasing neurotransmitters’ inhibitory effects and decreasing GABA dissociation from GABA receptors in the brain . The UGT1A9 gene, found on chromosome 2q37, codes for enzymes that glucuronidate propofol in the liver .
Cellular Effects
Propofol Glucuronide, as a metabolite of propofol, may influence cell function through its impact on GABA receptors in the brain . This could potentially affect cell signaling pathways and cellular metabolism.
Molecular Mechanism
It is thought to involve its effects on the brain’s GABA-mediated chloride channels . It may work by increasing neurotransmitters’ inhibitory effects and decreasing GABA dissociation from GABA receptors in the brain .
Metabolic Pathways
Propofol Glucuronide is involved in the metabolic pathways of propofol. The UGT1A9 gene, found on chromosome 2q37, codes for enzymes that glucuronidate propofol in the liver . Variations in this gene have a significant impact on propofol metabolism .
Vorbereitungsmethoden
- Propofol β-D-glucuronide is primarily produced as a metabolite in vivo during propofol metabolism.
- Synthetic routes for direct preparation of Propofol β-D-glucuronide are not commonly reported, as it is mainly formed through enzymatic processes in the liver.
- Industrial production methods specifically targeting this metabolite are not established due to its physiological origin.
Analyse Chemischer Reaktionen
- Propofol-β-D-Glucuronid unterliegt im traditionellen Sinne keinen signifikanten chemischen Reaktionen, da es hauptsächlich ein Produkt der enzymatischen Konjugation ist.
- seine Bildung beinhaltet die Glucuronidierungsreaktion, bei der eine Glucuronsäureeinheit an die Hydroxylgruppe von Propofol gebunden wird.
- Häufige Reagenzien, die an der Glucuronidierung beteiligt sind, umfassen Uridindiphosphatglucuronsäure (UDPGA) und Uridindiphosphatglucuronosyltransferasen (UGTs).
- Das Hauptprodukt, das gebildet wird, ist Propofol-β-D-Glucuronid selbst.
Vergleich Mit ähnlichen Verbindungen
- Propofol-β-D-Glucuronid ist aufgrund seiner spezifischen Bildung aus dem Propofol-Stoffwechsel einzigartig.
- Ähnliche Verbindungen umfassen andere Glucuronid-Metabolite von Medikamenten, aber jede hat unterschiedliche Eigenschaften und Anwendungen.
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2,6-di(propan-2-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O7/c1-8(2)10-6-5-7-11(9(3)4)15(10)24-18-14(21)12(19)13(20)16(25-18)17(22)23/h5-9,12-14,16,18-21H,1-4H3,(H,22,23)/t12-,13-,14+,16-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSJIASBMOIIKI-RUKPJNHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114991-26-3 | |
| Record name | Propofol glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114991263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Bis(1-methylethyl)phenyl β-D-Glucopyranosiduronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPOFOL GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79NPJ6GX2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


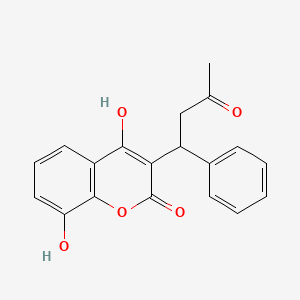
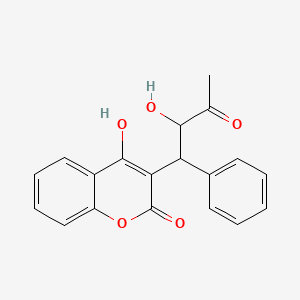
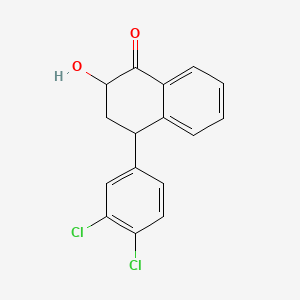
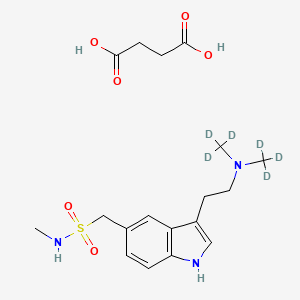
![rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one](/img/structure/B562554.png)
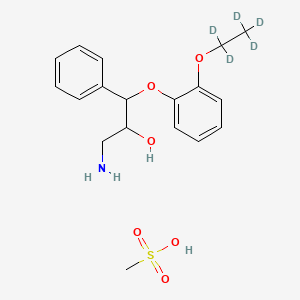
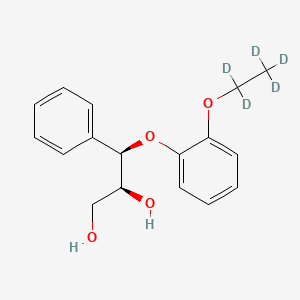
![2-Methyl-6-[(1E,3E)-1,3-pentadien-1-yl]-1,3-benzothiazole](/img/structure/B562558.png)
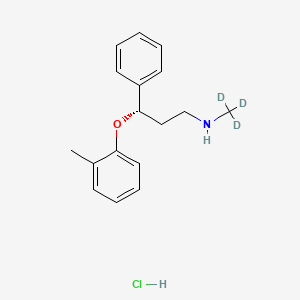

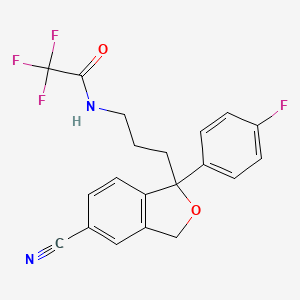

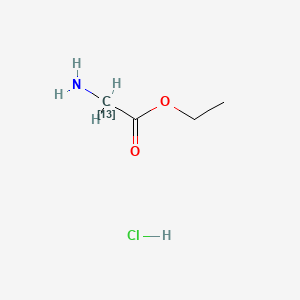
![Ethanone, 1-[2-(trimethylsilyl)cyclopropyl]-, trans- (9CI)](/img/new.no-structure.jpg)
